APN Inhibition Potency: >180‑Fold Improvement Over Bestatin in Porcine Kidney Microsomes
The target compound inhibits porcine kidney aminopeptidase N (APN) with an IC₅₀ of 50 nM, measured in microsomal preparations with a 5-minute pre‑incubation followed by 30‑minute L‑leu‑p‑nitroanilide substrate cleavage [1]. In contrast, the classical APN inhibitor bestatin yields an IC₅₀ of 9.0 ± 0.5 µM when tested under substantially identical conditions (porcine kidney microsomes, same substrate, triplicate determination) [2]. The 180‑fold potency advantage places the target compound in a different selectivity and dosing potential class, making it the preferred starting point for development of high‑affinity APN‑targeted probes or therapeutics.
| Evidence Dimension | Inhibitory potency against porcine kidney APN (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM |
| Comparator Or Baseline | Bestatin: IC₅₀ = 9.0 ± 0.5 µM (≈ 9,000 nM) |
| Quantified Difference | ≈ 180‑fold more potent than bestatin |
| Conditions | Porcine kidney microsomes; 5 min pre‑incubation; L‑leu‑p‑nitroanilide substrate; 30 min incubation; plate reader detection |
Why This Matters
A potency gain of roughly two orders of magnitude translates to lower compound loading in cellular and in vivo assays, reducing off‑target pressure and cost per experiment.
- [1] BindingDB. BDBM50144929 (CHEMBL3764200): IC₅₀ = 50 nM against porcine kidney APN. View Source
- [2] PMC. Table: Structures and IC₅₀ values of target compounds against porcine APN — Bestatin IC₅₀ = 9.0 ± 0.5 µM. View Source
